4-(morpholin-4-yl)-N-(3-nitrophenyl)-6-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,3,5-triazin-2-amine
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Overview
Description
4-(MORPHOLIN-4-YL)-N-(3-NITROPHENYL)-6-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a morpholine ring, nitrophenyl groups, and a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include sodium chlorite, acid catalysts, and various organic solvents .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-(MORPHOLIN-4-YL)-N-(3-NITROPHENYL)-6-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines.
Substitution: The triazine core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amine derivatives, while oxidation can produce nitro derivatives .
Scientific Research Applications
4-(MORPHOLIN-4-YL)-N-(3-NITROPHENYL)-6-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(MORPHOLIN-4-YL)-N-(3-NITROPHENYL)-6-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl groups and triazine core can interact with enzymes and receptors, leading to various biological effects. These interactions can modulate cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenyl)morpholin-3-one: A related compound with similar structural features.
(Morpholin-4-yl)(3-nitrophenyl)methanone: Another compound with a morpholine ring and nitrophenyl group.
Uniqueness
4-(MORPHOLIN-4-YL)-N-(3-NITROPHENYL)-6-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE is unique due to its combination of a triazine core, multiple nitrophenyl groups, and a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H21N9O5 |
---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
6-morpholin-4-yl-4-N-(3-nitrophenyl)-2-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H21N9O5/c1-14(15-5-7-17(8-6-15)29(31)32)26-27-20-23-19(22-16-3-2-4-18(13-16)30(33)34)24-21(25-20)28-9-11-35-12-10-28/h2-8,13H,9-12H2,1H3,(H2,22,23,24,25,27)/b26-14+ |
InChI Key |
TYHUGJHDMDDYSS-VULFUBBASA-N |
Isomeric SMILES |
C/C(=N\NC1=NC(=NC(=N1)NC2=CC(=CC=C2)[N+](=O)[O-])N3CCOCC3)/C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC1=NC(=NC(=N1)NC2=CC(=CC=C2)[N+](=O)[O-])N3CCOCC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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